molecular formula CCl4S2 B3055450 Trichloro(chlorodisulfanyl)methane CAS No. 6482-61-7

Trichloro(chlorodisulfanyl)methane

Cat. No.: B3055450
CAS No.: 6482-61-7
M. Wt: 218 g/mol
InChI Key: HMEGAOPDVIKYFY-UHFFFAOYSA-N
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Description

Trichloro(chlorodisulfanyl)methane, commonly referred to as Trichloromethanesulfenyl chloride (CAS 594-42-3), is a chlorinated organosulfur compound with the molecular formula CCl₃SCl and a molecular weight of 185.88 g/mol. It is characterized by a sulfenyl chloride (–SCl) group bonded to a trichloromethyl (–CCl₃) moiety. This compound is primarily utilized as a chemical intermediate in organic synthesis, particularly for producing agrochemicals, pharmaceuticals, and specialty polymers .

Key properties include:

  • Reactivity: The sulfenyl chloride group (–SCl) is highly electrophilic, enabling reactions with nucleophiles (e.g., amines, alcohols) to form thioethers or sulfides.
  • Hazards: It is corrosive, releases toxic fumes (HCl, SO₂) upon decomposition, and requires strict handling protocols .

Properties

IUPAC Name

trichloromethylsulfanyl thiohypochlorite
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CCl4S2/c2-1(3,4)6-7-5
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMEGAOPDVIKYFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(SSCl)(Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CCl4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30542600
Record name Trichloro(chlorodisulfanyl)methane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30542600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6482-61-7
Record name Trichloro(chlorodisulfanyl)methane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30542600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Trichloro(chlorodisulfanyl)methane can be synthesized through the chlorination of methanesulfenyl chloride. The reaction typically involves the use of chlorine gas under controlled conditions to ensure the selective formation of the desired product. The reaction is carried out in a chlorinated solvent such as carbon tetrachloride or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound involves the continuous chlorination process. This method ensures a high yield and purity of the compound. The process includes the use of specialized reactors that allow for precise control of reaction parameters such as temperature, pressure, and chlorine flow rate.

Chemical Reactions Analysis

Types of Reactions: Trichloro(chlorodisulfanyl)methane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl chlorides.

    Reduction: Reduction reactions can convert it into simpler sulfur-containing compounds.

    Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols are employed under mild conditions.

Major Products Formed:

    Oxidation: Sulfonyl chlorides.

    Reduction: Simpler sulfur compounds.

    Substitution: Various substituted methanesulfenyl derivatives.

Scientific Research Applications

Trichloro(chlorodisulfanyl)methane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other organosulfur compounds.

Mechanism of Action

The mechanism of action of trichloro(chlorodisulfanyl)methane involves its high reactivity due to the presence of multiple chlorine atoms and the chlorodisulfanyl group. These functional groups make the compound a strong electrophile, capable of reacting with various nucleophiles. The molecular targets include nucleophilic sites on organic molecules, leading to the formation of new chemical bonds and products.

Comparison with Similar Compounds

Dichlorofluoromethanesulfenyl Chloride (CAS 2712-93-8)

  • Molecular Formula : CFCl₂SCl
  • Molecular Weight : 169.43 g/mol
  • Key Differences : Substitution of one chlorine atom with fluorine reduces molecular weight and alters reactivity.
  • Applications : Used in synthesizing dichlofluanid , a fungicide.
  • Synthesis : Produced via halogen exchange between trichloromethanesulfenyl chloride and hydrogen fluoride .
  • Safety : Less volatile than trichloromethanesulfenyl chloride but similarly corrosive .

Chloromethyl Chlorosulfate (CAS 49715-04-0)

  • Molecular Formula : ClSO₂OCH₂Cl
  • Molecular Weight : 164.97 g/mol
  • Key Differences : Contains a sulfonate (–SO₂O–) group instead of sulfenyl (–SCl), increasing stability but reducing electrophilicity.
  • Applications : Strictly regulated as a chemical intermediate under controlled conditions.

Trifluoromethanesulfonyl Chloride (CAS 421-83-0)

  • Molecular Formula : CF₃SO₂Cl
  • Molecular Weight : 168.52 g/mol
  • Key Differences : Features a sulfonyl (–SO₂Cl) group, making it a stronger oxidizing agent than sulfenyl chlorides.
  • Physical Properties : Lower boiling point (29–32°C) and higher density (1.583 g/mL) compared to trichloromethanesulfenyl chloride .
  • Applications : Widely used in synthesizing triflates for catalysis and pharmaceuticals .

Trichloromethane (Chloroform, CAS 67-66-3)

  • Molecular Formula : CHCl₃
  • Molecular Weight : 119.38 g/mol
  • Key Differences : Lacks sulfur-containing functional groups; primarily a solvent.
  • Applications: Historically used as an anesthetic and solvent, now restricted due to carcinogenicity .
  • Safety : Less reactive but poses significant environmental and health risks .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/mL) Key Applications Hazards
Trichloromethanesulfenyl chloride CCl₃SCl 185.88 147–149 1.642 Agrochemical intermediates Corrosive, releases HCl/SO₂
Dichlorofluoromethanesulfenyl chloride CFCl₂SCl 169.43 N/A N/A Fungicide synthesis Corrosive, HF exposure risk
Chloromethyl chlorosulfate ClSO₂OCH₂Cl 164.97 Decomposes N/A Controlled intermediates Corrosive, toxic fumes
Trifluoromethanesulfonyl chloride CF₃SO₂Cl 168.52 29–32 1.583 Triflate reagents, pharmaceuticals Oxidizing, corrosive
Trichloromethane (Chloroform) CHCl₃ 119.38 61 1.489 Solvent (historical) Carcinogenic, environmental toxin

Research Findings and Industrial Relevance

  • Reactivity Trends : Sulfenyl chlorides (e.g., CCl₃SCl) exhibit higher electrophilicity than sulfonyl chlorides (e.g., CF₃SO₂Cl), making them more reactive toward nucleophilic substitutions .
  • Fluorination Effects : Introducing fluorine (as in CFCl₂SCl) reduces molecular weight and alters volatility, impacting application in pesticides .
  • Safety Profiles : Sulfur-containing chlorinated compounds universally require stringent handling due to corrosivity and toxicity, with trichloromethanesulfenyl chloride posing higher acute hazards compared to chloroform .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trichloro(chlorodisulfanyl)methane
Reactant of Route 2
Trichloro(chlorodisulfanyl)methane

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